3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
Description
3-Phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at positions 3 and 5. The 3-phenyl group contributes to hydrophobic interactions in biological systems, while the 7-position features a 2-(4-phenylpiperazin-1-yl)ethoxy side chain, which enhances solubility and modulates receptor-binding affinity.
Properties
IUPAC Name |
3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-27-24-12-11-23(19-26(24)32-20-25(27)21-7-3-1-4-8-21)31-18-17-28-13-15-29(16-14-28)22-9-5-2-6-10-22/h1-12,19-20H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYORTRTVJRHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves a multi-step process. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the phenyl and piperazine groups. The key steps in the synthesis may include:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the Phenyl Group: This step may involve the use of a Friedel-Crafts acylation reaction, where a phenyl group is introduced onto the chromen-4-one core using a phenyl halide and a Lewis acid catalyst.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution of the phenylpiperazine onto the chromen-4-one core, typically using a suitable leaving group and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., phenyl halides), bases (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is C27H26N2O3, with a molecular weight of 426.5 g/mol. The compound features a chromenone core structure, which is characterized by the fusion of a benzene ring and a pyrone ring. This unique structure contributes to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of chromenone compounds, including this compound, exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic effects against various human cancer cell lines such as AGS, MGC-803, HCT-116, A549, HepG2, and HeLa cells . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.
Case Study: Cytotoxicity Screening
In a study evaluating the cytotoxic potential of chromenone derivatives, certain analogues demonstrated enhanced activity compared to traditional chemotherapeutic agents. For example, one derivative exhibited an IC50 value of 2.63 µM against AGS cells .
Anti-inflammatory Effects
The anti-inflammatory properties of chromenone derivatives have also been extensively studied. Compounds similar to this compound have been shown to modulate inflammatory pathways, particularly through the inhibition of cytokines such as IL-6 and TNF-alpha . This regulation occurs via pathways like TLR4/MAPK signaling.
Case Study: In Vivo Evaluation
In vivo studies demonstrated that certain chromenone derivatives could significantly reduce inflammation in animal models induced by lipopolysaccharides (LPS). These compounds effectively downregulated pro-inflammatory cytokines and exhibited low toxicity in tested models .
Antimicrobial Activity
Another promising application of this compound is its antimicrobial activity. Research has shown that similar compounds possess broad-spectrum antibacterial and antifungal properties. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens.
Synthesis and Development
The synthesis of this compound involves multi-step processes that include the formation of the chromenone core followed by the introduction of phenyl and piperazine groups. This synthetic route is crucial for developing novel derivatives with enhanced biological activities.
Synthetic Route Overview
- Formation of Chromenone Core : Achieved through condensation reactions involving phenolic derivatives and diketones.
- Introduction of Phenyl Group : Utilizes Friedel-Crafts acylation reactions for functionalization.
- Piperazine Moiety Addition : Involves nucleophilic substitution reactions to incorporate piperazine into the structure.
Mechanism of Action
The mechanism of action of 3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic processes, thereby affecting cellular functions.
DNA Intercalation: Intercalating into DNA, which can disrupt DNA replication and transcription, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one are compared below with analogous compounds from the provided evidence. Key differences lie in substituent groups, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Piperazine vs. Piperidine/Pyrrolidine :
- The target compound’s 4-phenylpiperazine group enhances selectivity for neurotransmitter receptors compared to piperidine (Compound 14) or pyrrolidine (Compound 15), which exhibit reduced steric bulk and altered binding kinetics .
- Piperazine derivatives (e.g., Compound 5, ) show improved metabolic stability over piperidine analogs due to nitrogen spacing and substituent flexibility .
Substituent Effects on Bioactivity :
- Methoxy or hydroxy groups at position 3 (e.g., Compounds 10, 14, 15) increase polarity, improving solubility but reducing blood-brain barrier penetration compared to the target compound’s phenyl group .
- Electron-withdrawing groups (e.g., Cl, CF3 in Compound 5) enhance lipophilicity and antimicrobial potency but may introduce toxicity risks .
Replacement of piperazine with isopropoxy (Ipriflavone) eliminates cholinesterase inhibition, highlighting the critical role of the piperazine moiety in neurological applications .
Research Findings and Implications
- Dual AChE/BuChE Inhibition: Compounds with piperazine/piperidine side chains (e.g., target compound, Compound 10) demonstrate superior enzyme inhibition compared to non-nitrogenated analogs (e.g., Ipriflavone) .
- Thermal Stability : HBr salts (Compounds 14, 15) exhibit higher melting points (>230°C), suggesting enhanced stability for formulation .
- Structural-Activity Relationship (SAR) : The 4-phenyl group on piperazine (target compound) may reduce off-target effects compared to 4-methylpiperazine (Compound 5), which is associated with broader receptor interactions .
Biological Activity
3-Phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structure, featuring a chromen-4-one core along with a phenyl group and a piperazine moiety, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one, with a molecular weight of 426.5 g/mol. The structure is characterized by:
| Component | Description |
|---|---|
| Chromen-4-one Core | Fused benzene and pyrone rings |
| Phenyl Group | Contributes to lipophilicity |
| Piperazine Moiety | Potential for receptor interaction |
Antimicrobial Activity
Research indicates that chromen derivatives exhibit antimicrobial properties. A study highlighted that various flavonoid derivatives, including those similar to this compound, showed significant activity against different microbial strains. The presence of the piperazine moiety may enhance this activity through specific interactions with microbial targets .
Anti-inflammatory Properties
A significant area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by modulating the TLR4/MAPK signaling pathway. For instance, compound 8 from a related study was shown to effectively reduce inflammation in LPS-induced models by downregulating nitric oxide (NO) production in RAW264.7 cells .
Anticancer Activity
The anticancer effects of chromen derivatives have been documented in various studies. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, compounds with similar structures have been reported to inhibit the growth of HepG2 liver cancer cells through mechanisms involving enzyme inhibition and receptor binding .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological responses.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer cell metabolism, thereby altering cellular functions.
- Gene Expression Modulation : By affecting transcription factors or other regulatory proteins, the compound can influence gene expression related to inflammation and cancer progression .
Study on Anti-inflammatory Effects
In a study focused on synthesizing novel flavonoid derivatives, researchers evaluated the anti-inflammatory effects of various compounds including those similar to this compound. The results indicated that these compounds significantly inhibited NO production in RAW264.7 cells at concentrations around 20 μM, showcasing their potential as anti-inflammatory agents .
Anticancer Evaluation
Another investigation assessed the cytotoxic effects of related chromen derivatives on HepG2 cells. The results revealed that certain derivatives could effectively reduce cell viability at low concentrations, indicating their potential use in cancer therapy .
Q & A
Q. Critical Parameters :
- Temperature : Maintain 60–70°C during etherification to avoid side reactions (e.g., elimination).
- Solvent : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to prevent hydrolysis .
Basic: What analytical techniques are essential for characterizing this compound and verifying its structure?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine linkage (e.g., δ ~3.5 ppm for N-CH₂ protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H⁺] ~459.2 Da).
- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained (e.g., via slow evaporation in ethanol) .
- HPLC : Purity assessment (≥95%) using a C18 column and UV detection at 254 nm .
Advanced: How should researchers design experiments to evaluate the compound’s bioactivity against neurodegenerative targets?
Q. Experimental Workflow :
In vitro assays :
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B) at 1–100 µM concentrations.
- Cell viability : Use SH-SY5Y neuroblastoma cells with MTT assays to assess cytotoxicity .
Mechanistic studies :
- Perform kinetic analysis (Lineweaver-Burk plots) to determine inhibition mode (competitive/non-competitive).
- Conduct fluorescence polarization to measure binding affinity to amyloid-beta aggregates .
Data Contradiction Resolution : If bioactivity varies between batches, check for residual solvents (GC-MS) or stereochemical impurities (chiral HPLC) .
Advanced: How can researchers address conflicting SAR data when modifying the piperazine moiety?
Case Study : If a 4-fluorophenyl substitution on piperazine enhances activity in one study but reduces it in another:
- Hypothesis 1 : Solubility differences (logP shifts) alter membrane permeability.
- Hypothesis 2 : Conformational changes affect target engagement.
Q. Resolution :
Molecular Dynamics (MD) Simulations : Compare ligand-receptor binding stability across substituents.
Free-Wilson Analysis : Quantify contributions of substituents to activity using a combinatorial library .
Advanced: What strategies are effective for resolving crystallographic disorder in the chromenone core during X-ray analysis?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
- Refinement : In SHELXL, apply PART and ISOR commands to model disordered regions.
- Validation : Check R-factor convergence (target < 0.05) and omit maps for ambiguous electron density .
Advanced: How can researchers investigate the compound’s pharmacokinetics (PK) in preclinical models?
In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
In vivo PK : Administer IV/PO doses in rodents, collect plasma at timed intervals, and calculate AUC, t₁/₂, and bioavailability.
Advanced: What advanced synthetic methodologies can improve scalability for gram-scale production?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
